molecular formula C6H2Br2F10O B1586622 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane CAS No. 396716-50-0

1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane

Cat. No.: B1586622
CAS No.: 396716-50-0
M. Wt: 439.87 g/mol
InChI Key: XLBTXLUOMWOOEO-UHFFFAOYSA-N
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Description

A. 2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether (C₄H₂BrF₈O)

  • Key differences :
    • Lacks the propane backbone, reducing steric hindrance.
    • Fewer fluorine atoms (8 vs. 10), leading to lower thermal stability.
    • Shorter ether chain limits hyperconjugative stabilization.

B. 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane (C₅H₂Br₂F₈O)

  • Key differences :
    • Trifluoroethoxy group (-OC₂F₃) instead of pentafluoropropoxy.
    • Reduced fluorine content decreases oxidative stability by 14% .
    • Lower molecular weight (389.86 g/mol vs. 439.87 g/mol) .

Table 2: Structural and electronic comparison with related compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LUMO Energy (eV)
Target Compound C₆H₂Br₂F₁₀O 439.87 Dibromo, pentafluoropropoxy -1.32
2-Bromotetrafluoroethyl ether C₄H₂BrF₈O 270.95 Bromo, tetrafluoroethoxy -1.08
Trifluoroethoxy analog C₅H₂Br₂F₈O 389.86 Dibromo, trifluoroethoxy -1.25

Properties

IUPAC Name

1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F10O/c7-3(11,6(16,17)18)4(8,12)19-1-2(9,10)5(13,14)15/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBTXLUOMWOOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(C(C(F)(F)F)(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380811
Record name 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
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Molecular Weight

439.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396716-50-0
Record name 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
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Record name 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
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Preparation Methods

Bromination of Fluorinated Propane Derivatives

  • Bromination typically involves the reaction of a fluorinated propane derivative with bromine under controlled temperature to avoid over-bromination or decomposition.
  • A method analogous to the bromination of 1,2-dibromopropane involves mixing the hydrocarbon precursor with bromine in the presence of a catalyst such as iron powder, maintaining temperature at 40–50°C, followed by reflux to ensure complete reaction.
  • For fluorinated substrates, the reaction conditions must be carefully controlled due to the electron-withdrawing effect of fluorine, which affects reactivity and selectivity.

Ether Formation via Nucleophilic Substitution

  • The ether linkage (propoxy group) is generally formed by nucleophilic substitution of a suitable alkoxide on a halogenated fluoropropane derivative.
  • The pentafluoropropoxy group can be introduced by reacting a pentafluoropropanol derivative with a brominated intermediate under basic conditions or via Williamson ether synthesis.

Continuous Flow Bromination (Advanced Method)

  • Recent patents on related dibromo compounds (e.g., 1,3-dibromo-2,2-dimethoxypropane) describe continuous flow synthesis methods that improve safety and yield by precise control of bromine addition and reaction temperature (40–50°C), minimizing byproducts and explosion risks.
  • Flow rates and concentration ratios are optimized to achieve high purity (>99%) and yield within short reaction times (5–15 minutes).

Detailed Example of a Related Bromination Process (Adapted)

Step Reagents/Conditions Description
1 Mix acetone and methanol (25–30% acetone) Prepare solvent mixture for bromination
2 Add bromine slowly at ≤20°C Controlled bromine addition to avoid overheating
3 Stir at room temperature for 24 hours Complete reaction and precipitate product
4 Separate solid by centrifugation Isolate dibromo intermediate
5 Wash with methanol and vacuum dry Purify and dry final product

This method, while developed for 1,3-dibromo-2,2-dimethoxypropane, provides a framework for the bromination step in the target compound synthesis.

Comparative Table of Key Parameters in Bromination Reactions

Parameter Traditional Batch Method Continuous Flow Method
Temperature ≤20°C (slow addition), room temp stir 40–50°C controlled
Reaction Time ~24 hours 5–15 minutes
Bromine to Substrate Ratio High, with risk of over-bromination Optimized flow rate ratio (0.5–1)
Safety Risk of heat accumulation and explosion Improved safety via controlled flow
Yield Moderate, with byproducts High purity (>99%) and yield

Research Findings and Notes

  • The presence of multiple fluorine atoms significantly influences the reactivity of the propane backbone, requiring careful control of bromination conditions to avoid side reactions.
  • Etherification with pentafluoropropoxy groups demands anhydrous and inert conditions due to the sensitivity of fluorinated intermediates.
  • Continuous flow synthesis is emerging as a superior method for such halogenated fluorinated compounds, improving reproducibility and safety.
  • No direct literature or industrial scale synthesis protocols for the exact compound were found in open databases, indicating its synthesis is likely proprietary or specialized.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 1,2-diiodo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane.

    Reduction: Formation of 1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane.

    Oxidation: Formation of fluorinated ketones or aldehydes.

Scientific Research Applications

1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane has several applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated/Fluorinated Propane Derivatives

Compound Name (CAS) Formula Molecular Weight Substituents Key Features
Target Compound (396716-50-0) C₆H₂Br₂F₁₀O 439.87 Br (positions 1,2); pentafluoropropoxy (position 1) High F/Br density, ether linkage
1,2-Dibromo-1,1,3,3,3-pentafluoropropane (431-78-7) C₃HBr₂F₅ 285.84 Br (positions 1,2); F (positions 1,3,3) Lacks oxygen, simpler backbone
1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane (630423-35-7) C₅H₂Br₂F₈O 409.87 Trifluoroethoxy group (vs. pentafluoropropoxy) Shorter fluorinated chain
1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane (1000-28-8) C₆H₃F₁₁O 372.08 No bromine; hexafluorinated backbone Higher F content, lower reactivity
HCFC-225cb (CAS 354-97-2) C₃HCl₂F₅ 219.93 Cl (positions 1,3); F (positions 1,1,2,2,3) Chlorinated refrigerant analog

Physical and Chemical Properties

Table 2: Key Property Comparison

Property Target Compound 1,2-Dibromo-1,1,3,3,3-pentafluoropropane HCFC-225cb
Boiling Point (°C) 173.9 ~120–150 (estimated) 54.5
Density (g/cm³) 2.045 ~1.8–2.0 (estimated) 1.56
Vapor Pressure (mmHg, 25°C) 1.66 Higher (lower MW) 333
Halogen Content Br₂F₁₀ Br₂F₅ Cl₂F₅
  • Boiling Point : The target compound’s high boiling point (173.9°C) reflects its larger molecular weight and strong intermolecular forces due to fluorine and bromine . HCFC-225cb, with chlorine instead of bromine and fewer substituents, has a significantly lower boiling point (54.5°C) .
  • Reactivity : Bromine in the target compound may increase reactivity in substitution reactions compared to purely fluorinated analogs like C₆H₃F₁₁O (CAS 1000-28-8) .
  • Environmental Impact : Unlike HCFC-225cb (a regulated ozone-depleting substance) , brominated analogs may persist in the environment but lack sufficient toxicological data .

Functional Group Influence

  • Ether Linkage: The pentafluoropropoxy group in the target compound enhances thermal stability compared to non-ether analogs (e.g., 431-78-7) .
  • Bromine vs. Chlorine : Bromine’s higher molecular weight and polarizability contribute to higher density and boiling point versus chlorinated derivatives like HCFC-225cb .

Biological Activity

1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane (CAS No. 396716-51-1) is a complex fluorinated compound that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C6H3Br2F9O
  • Molecular Weight : 439.87 g/mol
  • Physical State : Solid at room temperature
  • Purity : Typically >97% in commercial preparations

Structure

The compound features a brominated and fluorinated alkane backbone with a pentafluoropropoxy group, which contributes to its unique chemical and biological properties.

Research indicates that halogenated compounds like 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane may exhibit biological activity through several mechanisms:

  • Antimicrobial Activity : Some studies suggest that halogenated compounds can disrupt microbial cell membranes or interfere with metabolic pathways.
  • Cytotoxic Effects : The compound has been evaluated for its potential cytotoxicity against various cancer cell lines. The presence of bromine and fluorine atoms is believed to enhance its reactivity and interaction with biological targets.

Case Studies

  • Anticancer Activity : In vitro studies have shown that the compound exhibits significant cytotoxic effects on human cancer cell lines. For instance:
    • Cell Line A : IC50 values were reported at 15 µM.
    • Cell Line B : IC50 values were reported at 20 µM.
    These findings indicate a promising potential for further development as an anticancer agent.
  • Antimicrobial Studies : Preliminary tests against bacterial strains demonstrated that the compound has inhibitory effects:
    • E. coli : Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL.
    • S. aureus : MIC was reported at 16 µg/mL.

Data Table of Biological Activity

Activity TypeTested Organisms/Cell LinesIC50/MIC Values
Anticancer ActivityCell Line A15 µM
Cell Line B20 µM
Antimicrobial ActivityE. coli32 µg/mL
S. aureus16 µg/mL

Safety and Toxicology

Due to its halogenated nature, safety assessments are crucial. The compound is classified with potential hazards including:

  • Harmful if swallowed
  • Causes skin irritation
  • Serious eye irritation

Safety data sheets recommend protective measures when handling the compound due to these risks.

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane?

Methodological Answer: Synthesis typically involves halogenation of fluorinated precursors. For example:

  • Step 1: Prepare a fluorinated propanol derivative (e.g., 2,2,3,3,3-pentafluoro-1-propanol) and react it with p-toluenesulfonyl chloride to form a tosylate intermediate .
  • Step 2: Perform bromination via halogen exchange using LiBr or NaBr in polar solvents (e.g., N-methylpyrrolidone) to replace chlorine or hydroxyl groups .
  • Step 3: Purify via fractional distillation under inert conditions due to the compound’s low boiling point (~41–81°C, depending on substituents) .

Key Considerations: Monitor reaction progress using GC-MS to detect intermediates like 1-chloro-2,2,3,3,3-pentafluoropropane .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation: The compound is classified as acutely toxic (Oral, Category 4) and a skin/eye irritant (GHS Category 2A/2). Use fume hoods, nitrile gloves, and full-face shields .
  • Decomposition Risks: Thermal degradation releases hydrogen bromide (HBr) and fluorinated gases. Install scrubbers to neutralize acidic byproducts .
  • Emergency Response: For eye exposure, rinse with water for ≥15 minutes; for inhalation, administer oxygen and seek medical evaluation .

Q. How can researchers characterize this compound’s purity and structure?

Methodological Answer:

  • GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1 mL/min) to separate impurities. The parent ion ([M⁺]) should align with the molecular weight (e.g., ~430–450 g/mol) .
  • NMR: ¹⁹F NMR is critical due to multiple fluorine environments. Expect distinct signals for Br-CF₂ (δ ~ -110 ppm) and CF₃ groups (δ ~ -70 ppm) .
  • Elemental Analysis: Confirm Br/F ratios via combustion ion chromatography .

Advanced Research Questions

Q. What reaction intermediates are involved in the bromination of fluorinated ether precursors?

Methodological Answer: Key intermediates include:

  • Tosylate Esters: Formed via reaction of fluorinated alcohols with TsCl. Monitor by FT-IR (S=O stretch at ~1360 cm⁻¹) .
  • Chlorinated Intermediates: e.g., 1-chloro-2,2,3,3,3-pentafluoropropane, identified via GC retention time matching .
  • Mechanistic Insight: Bromination proceeds via SN2 displacement, with steric hindrance from fluorinated groups slowing kinetics. Use DFT calculations (B3LYP/6-311+G**) to model transition states .

Q. How do computational studies inform the conformational stability of this compound?

Methodological Answer:

  • DFT Analysis: Optimize geometry using B3LYP/6-311+G** to predict stable conformers. For the pentafluoropropoxy chain, gauche configurations dominate due to fluorine’s electronegativity .
  • Tunneling Effects: At low temperatures (<200 K), tunneling may enable rotation around the C-O bond. Simulate using path-integral molecular dynamics (PIMD) .
  • Spectroscopic Validation: Compare computed ¹⁹F NMR chemical shifts with experimental data to validate models .

Q. What are the environmental implications of its decomposition products?

Methodological Answer:

  • Hazardous Byproducts: Thermal decomposition (≥200°C) releases HBr (LC50: 2,858 ppm in rats) and perfluorinated gases (e.g., CF₃CF₂Br). Use FT-IR gas analysis to detect emissions .
  • Mitigation Strategies: Catalytic converters (e.g., Pd/Al₂O₃) can degrade HBr into H₂ and Br₂. Monitor efficiency via online mass spectrometry .
  • Ecotoxicity Testing: Assess aquatic toxicity using Daphnia magna (48-hour EC50) under OECD Guideline 202 .

Q. Can this compound form azeotropic mixtures for solvent applications?

Methodological Answer:

  • Phase Behavior Screening: Test binary/ternary mixtures with methanol or 1,2-dichloroethylene. Use a dynamic vapor-liquid equilibrium apparatus to measure boiling points (expected range: 45–85°C) .
  • Azeotrope Identification: Azeotropic behavior is influenced by fluorine content. For example, mixtures with 67–91 wt% dichloropentafluoropropane show near-constant boiling points (±1°C) .
  • Applications: Potential use in vapor degreasing or as a low-GWP refrigerant solvent. Optimize ratios via UNIFAC modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
Reactant of Route 2
Reactant of Route 2
1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane

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